N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide
Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation reactions of various precursors under specific conditions. For example, Beck and Lynch (1987) describe the synthesis of pyrazole-4-carboxylate ester derivatives from chloro derivatives using nonaqueous diazotization, highlighting the versatility and complexity of synthesizing such compounds (Beck & Lynch, 1987).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using nuclear magnetic resonance (NMR) and X-ray diffraction techniques. Girreser et al. (2016) provided a detailed structure elucidation of a designer drug with a highly substituted pyrazole skeleton, demonstrating the complexity and precision required in determining the structure of such molecules (Girreser, Rösner, & Vasilev, 2016).
Chemical Reactions and Properties
Pyrazole derivatives can undergo various chemical reactions, offering insights into their reactivity and potential chemical properties. Ledenyova et al. (2018) discussed the ANRORC rearrangement in the reaction of pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, highlighting the unexpected reactions that such compounds can exhibit (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).
properties
IUPAC Name |
N-[1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethyl]-2-methyl-5-(2-methylpropyl)pyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O/c1-8-23-14(6)17(13(5)20-23)12(4)19-18(24)16-10-15(9-11(2)3)21-22(16)7/h10-12H,8-9H2,1-7H3,(H,19,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGXQXAJODWKHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(C)NC(=O)C2=CC(=NN2C)CC(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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